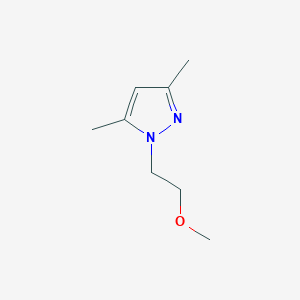

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyethyl group at the first position and two methyl groups at the third and fifth positions of the pyrazole ring

Méthodes De Préparation

The synthesis of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

N-Alkylation

The 2-methoxyethyl group can be introduced via nucleophilic substitution. For instance, pyrazole precursors react with 2-methoxyethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at positions 4 and 5, though steric hindrance from the 3,5-dimethyl groups limits reactivity.

Halogenation

Bromination or chlorination occurs regioselectively at position 4:

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 4:

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its conjugated π-system.

With Alkynes

Reactions with activated alkynes (e.g., ethyl propiolate) yield pyrazole-fused heterocycles:

With Diazo Compounds

Diazo reagents form pyrazoline intermediates, which dehydrogenate to bicyclic structures:

Cross-Coupling Reactions

The methyl and methoxy groups enable Suzuki-Miyaura and Ullmann-type couplings.

Suzuki Coupling

4-Bromo derivatives react with aryl boronic acids:

Oxidation of Methyl Groups

The 3- and 5-methyl groups oxidize to carboxylic acids under strong conditions:

Reduction of Pyrazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazoline:

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The chemical structure of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is characterized by a five-membered ring containing two nitrogen atoms and substituents that enhance its reactivity and biological activity. The synthesis typically involves:

- Reaction of 3,5-dimethylpyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

- The reaction is conducted under reflux conditions using organic solvents like acetonitrile for optimal yield and purity.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized to explore various chemical transformations, including:

- Oxidation : Using agents like potassium permanganate to form oxidized pyrazole derivatives.

- Reduction : Utilizing lithium aluminum hydride for the formation of reduced derivatives.

- Substitution Reactions : The methoxyethyl group can be replaced with other functional groups through nucleophilic substitution.

Biology

The compound exhibits significant biological activities:

-

Anti-inflammatory Properties : Pyrazole derivatives have shown comparable efficacy to established anti-inflammatory drugs. For instance, specific derivatives demonstrated significant inhibition of carrageenan-induced edema in animal models.

Compound Model Activity Level Compound K Carrageenan-induced edema Comparable to Indomethacin Compound L Acetic acid-induced permeability Significant reduction -

Antimicrobial Activity : Various studies report that certain derivatives exhibit potent antibacterial effects against strains such as E. coli and S. aureus.

Compound Bacterial Strain MIC (µg/mL) Compound M E. coli <62.5 Compound N S. aureus <125 -

Anticancer Activity : Research indicates that some pyrazole derivatives possess significant anticancer properties. A specific study highlighted a derivative with an IC50 value of 5.35 µM against HepG2 liver carcinoma cells.

Compound Cell Line IC50 (µM) Compound X HepG2 5.35 Compound Y A549 8.74

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound in drug development. Its derivatives are being investigated for their ability to inhibit specific enzymes involved in disease pathways, which could lead to new treatments for various conditions.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialized materials such as polymers and coatings due to its chemical stability and reactivity. Its unique properties allow for the development of materials with tailored characteristics suitable for specific applications.

Study on Antitumor Agents

A significant study synthesized novel pyrazole derivatives that exhibited potent cytotoxicity against liver and lung cancer cell lines while demonstrating low toxicity towards normal cells. This highlights the potential of these compounds as effective antitumor agents.

Evaluation of Anti-inflammatory Effects

Another research effort focused on synthesizing pyrazole derivatives that displayed substantial anti-inflammatory effects in vivo, comparable to traditional anti-inflammatory medications, indicating their potential use in therapeutic applications.

Mécanisme D'action

The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and methyl groups can influence the compound’s binding affinity and selectivity for these targets.

For example, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

1-(2-Methoxyethyl)-3,5-dimethylpyrazole: This compound lacks the 1H designation, indicating a different tautomeric form.

3,5-Dimethyl-1H-pyrazole: This compound lacks the methoxyethyl group, resulting in different chemical and biological properties.

1-(2-Ethoxyethyl)-3,5-dimethyl-1H-pyrazole: This compound has an ethoxyethyl group instead of a methoxyethyl group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods involving hydrazones and substituted acetophenones, leading to high yields of pyrazole derivatives .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated several 3,5-dimethyl-1H-pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The most active derivative showed an IC50 value of 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating potent anticancer effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17 | HepG2 | 5.35 |

| 17 | A549 | 8.74 |

| Cisplatin | HepG2 | 3.78 |

| Cisplatin | A549 | 6.39 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. Compounds derived from the pyrazole scaffold have shown comparable anti-inflammatory effects to established drugs like indomethacin in various models of inflammation . For example, certain derivatives were tested for their ability to inhibit carrageenan-induced edema in mice.

Table 2: Anti-inflammatory Activity Comparison

| Compound | Model | Activity Level |

|---|---|---|

| Compound K | Carrageenan-induced edema | Comparable to Indomethacin |

| Compound L | Acetic acid-induced permeability | Significant reduction |

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been investigated. A series of studies reported that certain derivatives exhibited remarkable antibacterial activity against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. For instance, one compound demonstrated minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound M | E. coli | <62.5 |

| Compound N | S. aureus | <125 |

| Compound O | Pseudomonas aeruginosa | <62.5 |

Case Studies

- Study on Antitumor Agents : A study focused on synthesizing novel pyrazole-1-carbothiohydrazide derivatives found that compound 17 exhibited potent cytotoxicity against liver and lung cancer cell lines with low toxicity towards normal cells .

- Evaluation of Anti-inflammatory Effects : Another research highlighted the synthesis of pyrazole derivatives that showed significant anti-inflammatory effects in animal models, with some compounds demonstrating efficacy comparable to traditional anti-inflammatory medications .

Propriétés

IUPAC Name |

1-(2-methoxyethyl)-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7-6-8(2)10(9-7)4-5-11-3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZHQBNWJSQQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCOC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.